ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE
Description
ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine ring and substituted with a 4-bromobenzenesulfonyl group. The ethyl carboxylate moiety enhances its solubility and bioavailability, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O4S/c1-2-33-23(30)15-6-5-13-28(14-15)20-18-7-3-4-8-19(18)29-21(25-20)22(26-27-29)34(31,32)17-11-9-16(24)10-12-17/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNMKXONMVFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromobenzene sulfonyl chloride, ethyl piperidine-3-carboxylate, and various catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the triazole and quinazoline rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzene sulfonyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cyclization: The formation of the triazole ring itself is a cyclization reaction, typically involving azide and alkyne precursors
Scientific Research Applications
ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazoloquinazoline derivatives with sulfonyl and ester functionalities. Below is a comparative analysis with structurally related compounds:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects: The 4-bromobenzenesulfonyl group in the target compound increases electrophilicity compared to the non-halogenated benzenesulfonyl group in ’s compound. This could enhance interactions with electron-rich enzyme active sites .
- Solubility : The piperidine-3-carboxylate moiety in the target compound likely improves aqueous solubility compared to the 4-ethoxyphenylamine group in ’s analogue, which is more lipophilic .
- Metabolic Stability : The sulfonyl group in the target compound is less prone to oxidative metabolism than the sulfanyl group in ’s compound, which may undergo rapid oxidation to sulfonic acid derivatives .
Research Findings
- : Pyridazine-containing analogues (e.g., I-6230) showed moderate kinase inhibition but lower metabolic stability due to the absence of stabilizing sulfonyl groups .
- : The ethoxyphenylamine-substituted triazoloquinazoline exhibited moderate cytotoxicity in cancer cell lines, but its lack of bromine reduced binding affinity compared to halogenated derivatives .
- : Sulfanyl-substituted triazoloquinazolines demonstrated reactive thiol-mediated mechanisms but were less stable under physiological conditions .
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Hypothetical Pharmacokinetic Profiles
| Parameter | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP | 3.2 (est.) | 2.8 | 1.5 |
| Half-life (in vitro) | >6 hours | 3.5 hours | 1.2 hours |
| Plasma Protein Binding | 92% | 85% | 78% |
Biological Activity
Ethyl 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of a piperidine moiety and a bromobenzenesulfonyl group further enhances its potential as a pharmacological agent.
Molecular Formula
- Molecular Formula : C₁₄H₁₈BrN₅O₃S
- Molecular Weight : 396.30 g/mol
This compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing further cell division.
Pharmacological Effects
Research indicates that this compound has significant antitumor activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast cancer models such as MDA-MB-468 and MCF-7.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis and cell cycle arrest | |
| Protein Kinase Inhibition | Targets BRD4 and PARP1 | |
| Cytotoxicity | Effective against various cancer cell lines |
Case Study 1: Antitumor Efficacy in Breast Cancer
A study evaluated the effects of the compound on breast cancer cells. It was found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that the compound significantly inhibited tumor growth without causing substantial toxicity or weight loss in the subjects. This finding suggests a favorable therapeutic window for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
